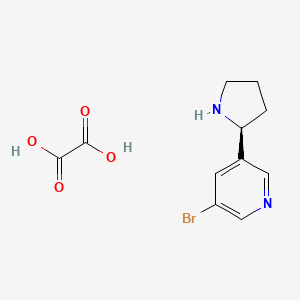
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is a chemical compound that features a pyrrolidine ring attached to a brominated pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with pyrrolidine to form the desired pyrrolidine derivative.
Oxalate Formation: Finally, the pyrrolidine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
化学反应分析
Types of Reactions
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the pyrrolidine ring.
科学研究应用
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate involves its interaction with specific molecular targets. The pyrrolidine ring and brominated pyridine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine: The parent compound without the oxalate salt.
(S)-3-chloro-5-(pyrrolidin-2-yl)pyridine oxalate: A similar compound with a chlorine atom instead of bromine.
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine hydrochloride: The hydrochloride salt of the compound.
Uniqueness
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. The bromine atom also provides distinct chemical properties compared to other halogenated derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIBLZGPQVARZ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
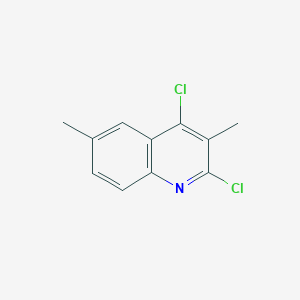
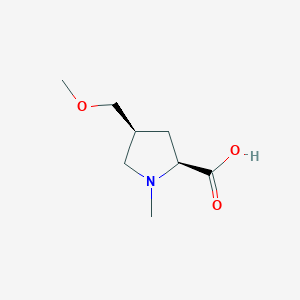
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
![(Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/structure/B8090735.png)

![[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate](/img/structure/B8090739.png)

![(4S,5S)-2-(2-phenylethoxy)-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol](/img/structure/B8090771.png)
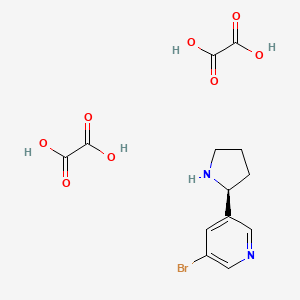
![(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8090799.png)
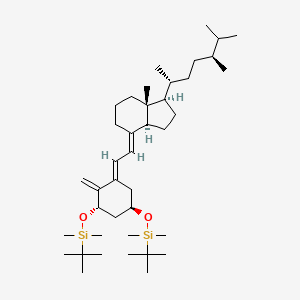
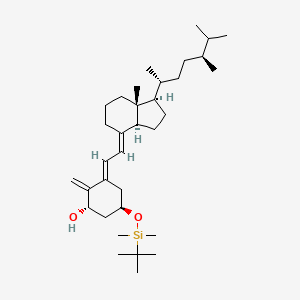
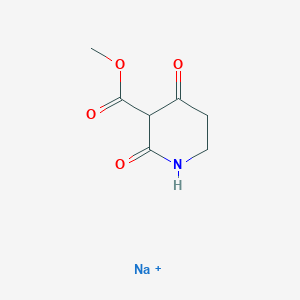
![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
